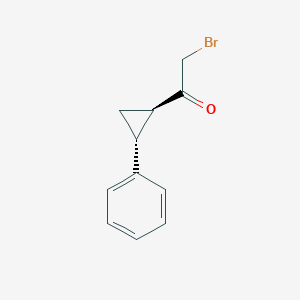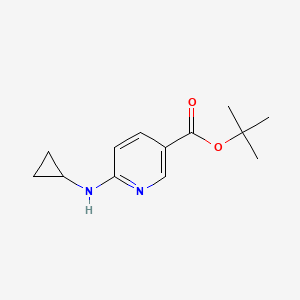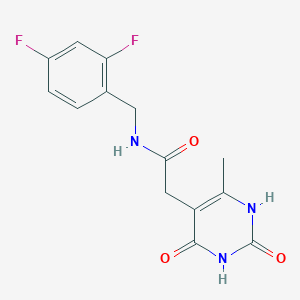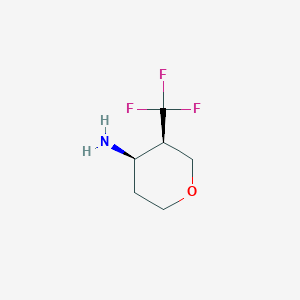
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetyl is a functional group derived from acetic acid where a bromine atom replaces one of the methyl group hydrogens . Phenylcyclopropane is a cyclopropane ring attached to a phenyl group .
Synthesis Analysis
Bromoacetyl compounds can be synthesized by adding the bromoacetyl moiety to a peptide while the peptide is fully protected . As for phenylcyclopropane, its synthesis might involve complex organic reactions.Chemical Reactions Analysis
Bromoacetyl compounds can act as versatile building blocks in the preparation of polyfunctionalized heterocyclic systems . The specific reactions would depend on the other components of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure .Applications De Recherche Scientifique
- Details : Researchers have explored its synthetic routes and chemical reactions to create critical polyfunctionalized heterocyclic systems. These systems play a crucial role in drug discovery, materials science, and organic synthesis .
Heterocyclic Synthesis
Aerospace and Biomedical Materials: (Related to Beta Titanium Alloys):
Mécanisme D'action
Target of Action
The primary target of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane, also known as 2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone, is Interleukin-1β (IL-1β) . IL-1β is a potent inflammatory cytokine that plays a crucial role in immune defense and immune-mediated diseases . It is produced predominantly by myeloid cells such as macrophages, neutrophils, and mast cells .
Mode of Action
The compound interacts with IL-1β and neutralizes its inflammatory activity by blocking its interaction with IL-1 receptors . The crystal structure of a similar compound bound to human IL-1β reveals a complex surface epitope with an intricate network of well-ordered water molecules at the antibody-antigen interface .
Biochemical Pathways
The compound affects the IL-1β pathway, which plays a pivotal role in local and systemic inflammatory responses . By blocking the interaction of IL-1β with its receptor, the compound disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines and growth factors .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By neutralizing IL-1β, the compound can mitigate the inflammatory response, potentially alleviating symptoms of diseases characterized by excessive inflammation .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and stability . Additionally, the presence of other biomolecules in the cellular environment could potentially impact the compound’s interaction with IL-1β .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDRMXZVRTVMO-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CBr)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CBr)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1beta-(Bromoacetyl)-2alpha-phenylcyclopropane | |
CAS RN |
62608-41-7 |
Source


|
| Record name | rac-2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)



![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2416623.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)
![N-[4-(3-Oxomorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2416630.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
